Continentalic acid

Vue d'ensemble

Description

L'acide continental est un composé diterpénoïde dérivé des racines d'Aralia continentalis, une plante commune en Asie du Nord-Est. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, antibactérienne et anticancéreuse .

Mécanisme D'action

Target of Action

Continentalic acid, a diterpenoid extracted from Aralia continentalis, has been found to have significant antibacterial activity against the oral pathogen Streptococcus mutans . In addition, it has been shown to repress the expression of pro-survival Bcl-2 family members, such as Mcl-1 and Bcl-xL, which play a crucial role in the survival of cancer cells .

Mode of Action

When S. mutans is exposed to this compound, severe growth defects and unique morphology changes are observed . The proportion of unsaturated fatty acids in the cell membrane increases compared to that of saturated fatty acids in the presence of this compound . This suggests that the compound interacts with the bacterial cell membrane, altering its composition and disrupting normal cell function.

In the context of cancer, this compound has been shown to dissociate the mitochondrial membrane potential, leading to the stimulation of effector caspase 3/7 activities and, ultimately, cell death .

Biochemical Pathways

This compound treatment modulates the expression of genes or operons involved in cell membrane synthesis, cell division, and carbohydrate metabolism of S. mutans . This indicates that the compound affects multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

Research has shown that this compound can be effectively delivered to the diseased target site via a topical route . This suggests that the compound has good bioavailability when administered topically.

Result of Action

The result of this compound’s action is a significant reduction in the growth and viability of targeted cells. In the case of S. mutans, this leads to a decrease in bacterial infection . In cancer cells, this results in increased cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds, such as those found in a topical gel, can enhance the skin penetration and therapeutic outcomes of this compound . .

Analyse Biochimique

Biochemical Properties

Continentalic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial cells. It has been found to exhibit antibacterial activity against methicillin-susceptible Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations ranging from 8 to 16 micrograms per milliliter . The compound interacts with bacterial cell walls, disrupting their integrity and leading to cell death. Additionally, this compound has been shown to induce apoptosis in B cell lymphoma cells, suggesting its potential as an anti-cancer agent .

Cellular Effects

This compound influences various cellular processes and functions. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound induces apoptosis in B cell lymphoma cells by activating caspase pathways and increasing the production of reactive oxygen species . It also improves renal function and reduces oxidative stress in a mouse model of renal injury induced by Escherichia coli and lipopolysaccharides . These effects highlight the compound’s potential therapeutic applications in treating bacterial infections and certain types of cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. In bacterial cells, it binds to cell wall components, disrupting their synthesis and leading to cell death . In mammalian cells, this compound activates caspase pathways, leading to apoptosis . It also reduces oxidative stress by decreasing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These molecular interactions underline the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, the antibacterial activity of this compound remains consistent over time, while in in vivo studies, its effects on renal function and oxidative stress are sustained over several weeks . These findings suggest that this compound maintains its biological activity over time, making it a reliable compound for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, this compound can induce apoptosis in B cell lymphoma cells and improve renal function in mouse models of renal injury

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as caspases, which play a crucial role in apoptosis . The compound also affects metabolic flux by reducing malondialdehyde and peroxidase levels, nitric oxide production, and neutrophil infiltration in renal tissues . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as renal tissues, where it exerts its therapeutic effects . These findings suggest that this compound has a targeted distribution pattern, which may enhance its efficacy in treating specific conditions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In bacterial cells, it localizes to the cell wall, where it disrupts cell wall synthesis . In mammalian cells, this compound accumulates in the mitochondria, where it induces apoptosis by activating caspase pathways . These localization patterns underline the compound’s targeted mechanism of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide continental est généralement extrait des racines d'Aralia continentalis par extraction assistée par ultrasons. Les conditions optimales d'extraction consistent à utiliser de l'éthanol à 100 % comme solvant, une température d'extraction de 33 °C et un temps d'extraction de 28 minutes . Le rendement en acide continental est analysé et quantifié par chromatographie liquide haute performance couplée à la détection UV .

Méthodes de production industrielle

Dans les milieux industriels, l'acide continental peut être produit en utilisant une méthode modifiée d'hydratation en film mince. Cette méthode implique le développement de transfersomes chargés en acide continental incorporés dans un gel de Carbopol contenant un exhausteur de pénétration tel que l'huile d'eucalyptus . Cette approche assure une efficacité d'encapsulation optimale et des profils de libération médicamenteuse soutenus .

Analyse Des Réactions Chimiques

Types de réactions

L'acide continental subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le brome ou le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide continental, chacun présentant des activités pharmacologiques uniques .

Applications de la recherche scientifique

L'acide continental a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Médecine : Il démontre des activités anti-inflammatoires et anticancéreuses, ce qui en fait un agent thérapeutique potentiel pour des affections telles que la polyarthrite rhumatoïde et le lymphome à cellules B

Industrie : Utilisé dans le développement de gels topiques et d'autres formulations pharmaceutiques.

Mécanisme d'action

L'acide continental exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antibactérienne : Il module l'expression des gènes impliqués dans la synthèse de la membrane cellulaire, la division cellulaire et le métabolisme des glucides chez les bactéries.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que l'interleukine-1β, la cyclooxygénase-2 et la synthase inductible d'oxyde nitrique.

Activité anticancéreuse : Il réprime l'expression des membres pro-survie de la famille Bcl-2, ce qui conduit à la dissociation du potentiel de la membrane mitochondriale et à l'activation des activités des caspases effectrices.

Applications De Recherche Scientifique

Continentalic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Demonstrates anti-inflammatory and anticancer activities, making it a potential therapeutic agent for conditions like rheumatoid arthritis and B-cell lymphoma

Industry: Utilized in the development of topical gels and other pharmaceutical formulations.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide kaurénoïque : Un autre diterpénoïde d'Aralia continentalis présentant des propriétés antibactériennes et anti-inflammatoires similaires.

Acide déhydroabiétique : Un diterpénoïde tricyclique présentant des activités antimicrobiennes et antitumorales.

Unicité

L'acide continental est unique en raison de sa puissante activité anti-arthritique et de sa capacité à agir en synergie avec d'autres agents thérapeutiques, tels que le roflumilast, pour obtenir des effets anticancéreux améliorés . Son profil pharmacologique diversifié en fait un composé précieux pour diverses applications scientifiques et médicales.

Propriétés

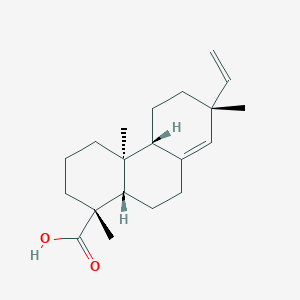

IUPAC Name |

(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-XIHRTOKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

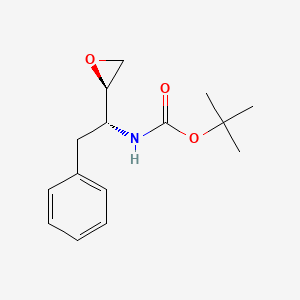

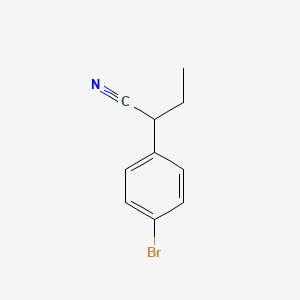

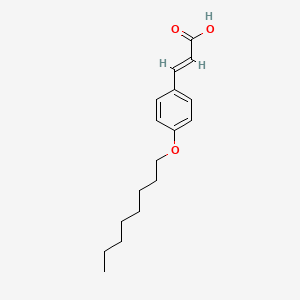

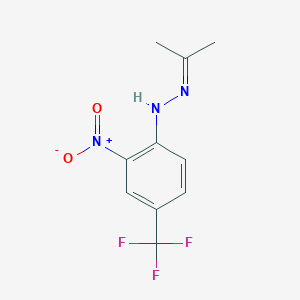

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

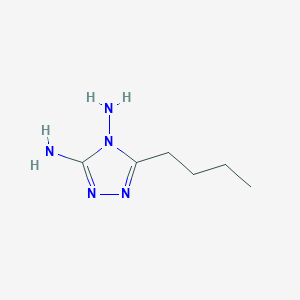

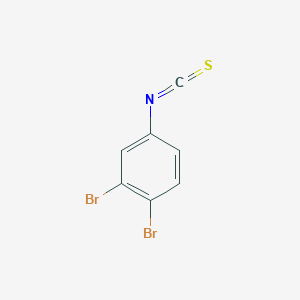

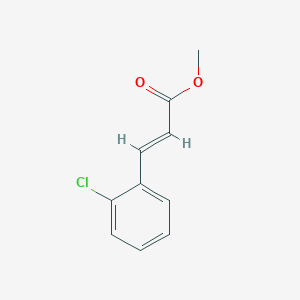

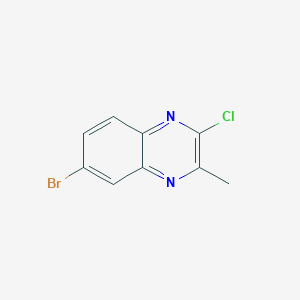

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)